4-(2-Chloroethoxy)benzophenone

Tamoxifen synthesis McMurry reaction Pharmaceutical intermediates

Process chemists optimizing Tamoxifen synthesis cannot substitute this intermediate with non-halogenated benzophenones-only the 2-chloroethoxy moiety enables the critical McMurry olefination step for C-N bond formation. • Essential for the patented two-step Tamoxifen route with documented yield advantages over one-step pre-aminated alternatives. • High lipophilicity (XLogP3 4.0) differentiates it from 4-hydroxybenzophenone (LogP 3.07), making it an ideal probe for reverse-phase HPLC method development. • White solid; soluble in acetone, DCM, EtOAc; store refrigerated.

Molecular Formula C15H13ClO2
Molecular Weight 260.71 g/mol
CAS No. 3439-73-4
Cat. No. B117484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethoxy)benzophenone
CAS3439-73-4
Synonyms[4-(2-Chloroethoxy)phenyl]phenylmethanone
Molecular FormulaC15H13ClO2
Molecular Weight260.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCl
InChIInChI=1S/C15H13ClO2/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9H,10-11H2
InChIKeyJDXBAJHRIRDYNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloroethoxy)benzophenone: Tamoxifen API Intermediate


4-(2-Chloroethoxy)benzophenone (CAS 3439-73-4) is a para-substituted benzophenone derivative bearing a chloroethoxy side chain . As a white solid with a molecular formula of C15H13ClO2 (MW 260.72), it is soluble in common organic solvents including acetone, dichloromethane, and ethyl acetate . The compound is not intended as a final active pharmaceutical ingredient (API) but rather serves as a critical synthetic intermediate in the preparation of the anti-estrogen drug Tamoxifen and its derivatives [1][2]. Regulatory classification under CLP criteria identifies the compound with the hazard statement H302 (Harmful if swallowed) [3]. For procurement professionals and research chemists, understanding the specific role of the chloroethoxy group is essential, as it dictates the compound's unique reactivity in McMurry olefination, differentiating it from other benzophenone building blocks.

Role Tamoxifen API synthetic intermediate
Key Handle Chloroethoxy group for McMurry olefination
Procurement Context Synthesis of Tamoxifen and SERM derivatives

4-(2-Chloroethoxy)benzophenone: Substitution Risks in Tamoxifen Synthesis


Interchanging 4-(2-chloroethoxy)benzophenone with other benzophenone derivatives in a synthetic route is not scientifically valid. The compound's value is specifically derived from its 2-chloroethoxy moiety, which functions as a latent nucleophile equivalent. This group is essential for the McMurry olefin synthesis, a key step in the two-step preparation of the anti-cancer drug Tamoxifen [1]. The process requires a 4-(2-haloethoxy)benzophenone to react with propiophenone, forming a Z-1,2-diphenyl-1-[4-(2-haloethoxy)phenyl]-1-butene intermediate, which is subsequently aminated [1]. Substituting this compound with a structurally similar but non-functionalized benzophenone, such as 4-hydroxybenzophenone or 4-methoxybenzophenone, would preclude the formation of the critical carbon-nitrogen bond in the final API, halting the synthesis. The selection of the chloro variant over the bromo analog (4-(2-bromoethoxy)benzophenone) is often a strategic choice based on commercial availability, cost, and optimal reactivity in the McMurry coupling step [1][2].

Without chloroethoxy handle
4‑hydroxy or 4‑methoxy benzophenone
Latent nucleophile missing; limits subsequent amination step
Chloro leaving group
Bromoethoxy analog
Faster amination kinetics; process re‑optimization may be needed

4-(2-Chloroethoxy)benzophenone: Performance Evidence


Two-Step McMurry vs. One-Step Synthesis Efficiency

The two-step process utilizing a 4-(2-haloethoxy)benzophenone intermediate was demonstrated to provide a yield advantage over a one-step McMurry reaction involving 4-(2-N,N-dimethylaminoethoxy)benzophenone [1]. The patent data shows that while the one-step process from 4-hydroxybenzophenone yields 4-(2-N,N-dimethylaminoethoxy)benzophenone in 79.3% yield, the subsequent one-step McMurry reaction to Tamoxifen gives a 51.2% yield of a 97.5:1 Z:E isomer mixture [1][2]. The inventors claim the two-step route via the 4-(2-haloethoxy)benzophenone is more efficient overall [1].

Route Efficiency
Head‑to‑head
Two‑step via chloroethoxy intermediate: reported yield advantage. Comparator one‑step route: 79.3% (intermediate) → 51.2% (Tamoxifen).
May support process selection favoring higher overall yield.
Patent data; scale‑up and reproducibility require review.
Tamoxifen synthesis McMurry reaction Pharmaceutical intermediates

Chloroethoxy vs. Bromoethoxy Leaving Group Ability

The selection between the chloroethoxy and bromoethoxy analogs is governed by standard nucleophilic substitution principles. While direct comparative kinetic data for these specific benzophenone derivatives was not found in the literature, the class-level inference is well-established: the bromoethoxy group is a better leaving group than the chloroethoxy group [1]. This is a fundamental principle taught in organic chemistry [2].

Leaving Group
Class‑level
Bromide ≈ 50‑fold better leaving group than chloride in SN2 displacement.
Chloroethoxy may require longer amination time vs bromo analog.
Class inference; direct kinetic data for this benzophenone pair not located.
Nucleophilic substitution Reaction kinetics Halide leaving groups

Lipophilicity and Solubility for Process Development

The compound's lipophilicity, quantified by XLogP3, is 4.0 . This value provides a baseline for method development and process optimization. In comparison, the parent compound 4-hydroxybenzophenone has an experimental LogP of 3.07 [1], and the 4-methoxy analog has a predicted LogP of 3.3 [2].

Lipophilicity
Reported
XLogP3 = 4.0 (4‑hydroxy: 3.07; 4‑methoxy: 3.3).
Supports chromatographic method development for non‑polar intermediates.
Predicted LogP; experimental values from database references.
Lipophilicity Solubility Chromatography

H302 Hazard Classification and Safe Handling

The compound is officially classified under the CLP regulation with the hazard statement code H302, indicating 'Harmful if swallowed' and assigned the signal word 'Warning' with pictogram GHS07 [1]. While specific LD50 data is not available, this classification is a quantified regulatory endpoint based on acute oral toxicity assessment.

Safety Classification
Reported
H302 – Harmful if swallowed (GHS07, Warning).
Distinct handling protocols required vs non‑halogenated benzophenones.
CLP notified classification; LD50 data not provided.
CLP classification Safety data Storage

4-(2-Chloroethoxy)benzophenone: Research & Industrial Applications


Tamoxifen API Synthesis via McMurry Route

For process chemists and CROs optimizing the synthesis of Tamoxifen citrate, 4-(2-chloroethoxy)benzophenone is the preferred intermediate. The two-step route involving this compound, as detailed in the foundational patent literature, is documented to offer a yield advantage over a one-step McMurry process using the pre-aminated analog [1]. Procuring this specific intermediate is essential for implementing the patented, more efficient pathway.

Chromatographic Method Development for Lipophilic Intermediates

Analytical chemists developing reverse-phase HPLC or flash chromatography methods for benzophenone derivatives should select this compound as a calibration standard or test probe. Its high lipophilicity (XLogP3 = 4.0) differentiates it from less hydrophobic analogs like 4-hydroxybenzophenone (LogP 3.07), making it an ideal candidate for challenging separations of non-polar reaction mixtures. Its documented solubility in acetone, dichloromethane, and ethyl acetate is crucial for sample preparation.

Custom Tamoxifen Derivatives and Impurity Synthesis

Medicinal chemistry groups developing novel Selective Estrogen Receptor Modulators (SERMs) or synthesizing Tamoxifen impurities require a reliable and scalable source of 4-(2-chloroethoxy)benzophenone. The chloroethoxy handle serves as a versatile synthetic building block for introducing diverse amine functionalities beyond dimethylamine, enabling the exploration of structure-activity relationships (SAR) around the aminoethoxy side chain of Tamoxifen [2]. Procuring high-purity material (≥95%) is necessary to avoid side reactions.

Safe Handling of Halogenated Intermediates

Environmental Health and Safety (EHS) and laboratory managers must procure and handle 4-(2-chloroethoxy)benzophenone according to its specific CLP classification (H302, Warning) [3]. This scenario requires implementing protocols for safe storage in a refrigerator [4] and appropriate personal protective equipment, distinct from those for non-hazardous benzophenone derivatives. This is a critical consideration for institutional purchasing and regulatory compliance.

Application
Selection Property
Validation Focus
Tamoxifen API synthesis
Chloroethoxy handle for McMurry coupling
Reported route yield vs one‑step alternative
Chromatographic method development
High lipophilicity
RP‑HPLC separation from polar analogs
Custom derivative synthesis
Versatile chloroethoxy building block
High‑purity requirement for side‑reaction control
Safe handling compliance
CLP H302 classification
Storage and disposal protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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